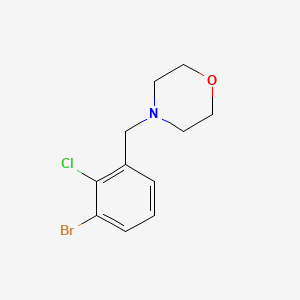
4-(3-Bromo-2-chlorobenzyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-2-chlorobenzyl)morpholine is a chemical compound with the molecular formula C11H13BrClNO and a molecular weight of 290.59 g/mol . It is a heterocyclic compound that contains a morpholine ring substituted with a 3-bromo-2-chlorobenzyl group. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-chlorobenzyl)morpholine typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with morpholine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
化学反应分析
Types of Reactions
4-(3-Bromo-2-chlorobenzyl)morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine or chlorine atoms to hydrogen atoms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated morpholine derivatives.
科学研究应用
4-(3-Bromo-2-chlorobenzyl)morpholine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 4-(3-Bromo-2-chlorobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
4-(3-Bromo-2-chlorobenzyl)morpholine can be compared with other similar compounds, such as:
4-(4-Bromobenzyl)morpholine: Similar structure but lacks the chlorine atom, resulting in different reactivity and biological activity.
4-(3-Bromo-2-fluorobenzyl)morpholine: Contains a fluorine atom instead of chlorine, which affects its chemical properties and interactions.
4-(3-Chlorobenzyl)morpholine: Lacks the bromine atom, leading to different substitution patterns and reactivity.
The uniqueness of this compound lies in its dual halogen substitution, which provides a distinct set of chemical and biological properties .
属性
分子式 |
C11H13BrClNO |
|---|---|
分子量 |
290.58 g/mol |
IUPAC 名称 |
4-[(3-bromo-2-chlorophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H13BrClNO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2 |
InChI 键 |
BYOHGOQTEUFDTL-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=C(C(=CC=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500308.png)
![Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500310.png)
![2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12500314.png)
![1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)
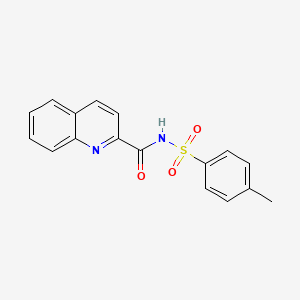
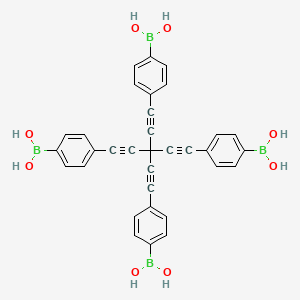
![5-(3-fluorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500354.png)
![Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500361.png)
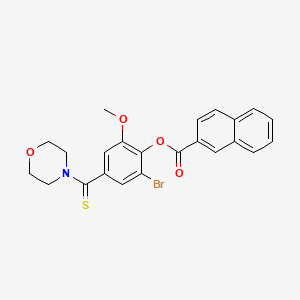
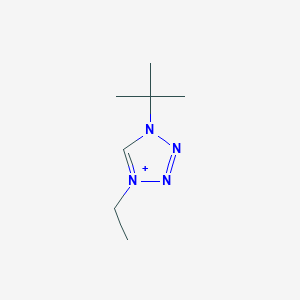
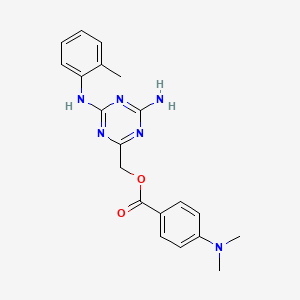
![Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500381.png)
